N-methoxy-N-methyl-2-phenoxypropanamide
Description
N-Methoxy-N-methyl-2-phenoxypropanamide is a synthetic amide derivative characterized by a propanamide backbone with a phenoxy group at the 2-position and N-methoxy-N-methyl substituents. This compound belongs to a broader class of substituted propanamides, which are widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis. For instance, compounds like 2-Amino-N-methoxy-N-methylpropanamide (CAS 254730-83-1) share similar N-alkylated amide motifs but differ in substituents, leading to variations in chemical behavior .
Properties
IUPAC Name |
N-methoxy-N-methyl-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-9(11(13)12(2)14-3)15-10-7-5-4-6-8-10/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMUZKSGTSEDOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)OC)OC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-2-phenoxypropanamide typically involves the reaction of 2-phenoxypropanoic acid with N-methoxy-N-methylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or oxalyl chloride to activate the carboxylic acid group, followed by the addition of the amine. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxypropanoic acid derivatives, while reduction could produce N-methyl-2-phenoxypropanamine.
Scientific Research Applications
N-methoxy-N-methyl-2-phenoxypropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-2-phenoxypropanamide involves its interaction with specific molecular targets. The methoxy and phenoxy groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Propanamide Derivatives
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|---|
| N-Methoxy-N-methyl-2-phenoxypropanamide | Not reported | C₁₁H₁₅NO₃ | 2-phenoxy, N-methoxy, N-methyl | 209.24 (calculated) |
| 2-Amino-N-methoxy-N-methylpropanamide | 254730-83-1 | C₅H₁₂N₂O₂ | 2-amino, N-methoxy, N-methyl | 132.16 |
| N-(5-Amino-2-fluorophenyl)-2-methoxypropanamide | 143576-14-1 | C₁₀H₁₃FN₂O₂ | 2-methoxy, N-(5-amino-2-fluorophenyl) | 212.22 |
| N-[2-Methoxy-5-(trifluoromethyl)phenyl]-2-methylpropanamide | 881598-91-0 | C₁₂H₁₄F₃NO₂ | 2-methyl, N-[2-methoxy-5-(CF₃)phenyl] | 261.24 |
| 2-[(4-Aminophenyl)methoxy]-N-phenylpropanamide | Not reported | C₁₆H₁₈N₂O₂ | 2-(4-aminophenoxy), N-phenyl | 270.33 |
Structural Insights :
- Phenoxy vs.
- N-Substituents : The N-methoxy-N-methyl groups reduce hydrogen-bonding capacity compared to primary amides (e.g., hydroxamic acids in ), which may influence solubility and biological activity .
Chemical and Physical Properties
Table 2: Comparative Chemical Properties
Key Observations :
- The trifluoromethyl group in ’s compound significantly increases lipophilicity, a trait absent in the target compound but critical for agrochemical penetration .
- Hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide in ) exhibit metal-chelating properties, unlike simple amides .
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